1-溴-8-氟异喹啉

描述

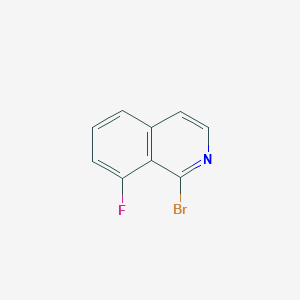

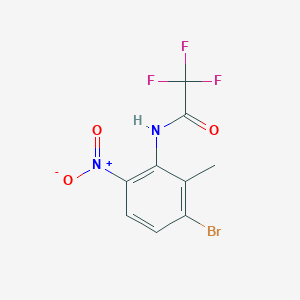

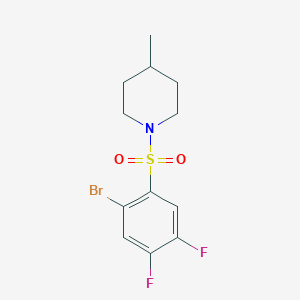

1-Bromo-8-fluoroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrFN . It is a yellow to brown solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

Fluorinated isoquinolines, such as 1-Bromo-8-fluoroisoquinoline, have been synthesized using modern synthetic methodologies . These methodologies include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of 1-Bromo-8-fluoroisoquinoline is represented by the linear formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H .Physical And Chemical Properties Analysis

1-Bromo-8-fluoroisoquinoline is a yellow to brown solid . It has a molecular weight of 226.05 g/mol . The compound is stored at a temperature of 2-8°C .科学研究应用

合成和药物发现

1-溴-8-氟异喹啉是一种化合物,主要应用于合成各种化学实体,可能在药物发现中有用。例如,化合物5-溴-2-甲基氨基-8-甲氧基喹唑啉,是药物发现中的一个关键中间体,已经从相关化合物6-溴-2-氟-3-甲氧基苯甲醛合成。在药物化学实验室中通过引入望远镜过程对这一过程进行了优化,简化了合成路线,并将产量提高了18%,从而加快了对药物实验室的供应(Nishimura & Saitoh, 2016)。

抗菌和抗癌应用

与1-溴-8-氟异喹啉结构相关的化合物,如8-羟基喹啉衍生物,已经被研究其对癌细胞系的体外细胞毒性,包括乳腺癌细胞。这些衍生物的Co(III)、Ni(II)和Cu(II)配合物显示出增强的抗增殖活性,表明在抗菌和抗癌应用方面具有潜力(Kotian et al., 2021)。

合成方法学发展

对1-溴-8-氟异喹啉和相关化合物的研究延伸到新合成方法的开发。例如,已经描述了一种简单高效的铜催化的8-氨基喹啉的单氟甲基化反应,展示了合成便利性和高反应效率等显著优势。这种方法拓宽了合成化学的范围,增强了构建氟有机化合物的工具箱,这些化合物由于其药理特性而备受关注(Han et al., 2019)。

安全和危害

The safety information for 1-Bromo-8-fluoroisoquinoline includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Fluorinated isoquinolines, such as 1-Bromo-8-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Thus, the future directions for this compound could involve further exploration of its potential applications in these areas.

作用机制

Target of Action

1-Bromo-8-fluoroisoquinoline is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . .

Mode of Action

Fluorinated isoquinolines, in general, are known to exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .

Biochemical Pathways

Fluorinated isoquinolines are known to have unique bioactivities, suggesting they may interact with various biochemical pathways .

Result of Action

Fluorinated isoquinolines, in general, are known to exhibit various bioactivities .

生化分析

Biochemical Properties

1-Bromo-8-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1-Bromo-8-fluoroisoquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the conditions of the reaction. Additionally, 1-Bromo-8-fluoroisoquinoline has been observed to bind to certain proteins, influencing their structure and function. These interactions are often mediated through the halogen atoms, which can form halogen bonds with amino acid residues in the proteins .

Cellular Effects

The effects of 1-Bromo-8-fluoroisoquinoline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For instance, 1-Bromo-8-fluoroisoquinoline can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression, affecting cellular metabolism and function. Furthermore, 1-Bromo-8-fluoroisoquinoline has been reported to induce oxidative stress in certain cell types, leading to the activation of stress response pathways .

Molecular Mechanism

At the molecular level, 1-Bromo-8-fluoroisoquinoline exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. The bromine and fluorine atoms in 1-Bromo-8-fluoroisoquinoline can form strong halogen bonds with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecules. Additionally, 1-Bromo-8-fluoroisoquinoline can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access .

Temporal Effects in Laboratory Settings

The effects of 1-Bromo-8-fluoroisoquinoline over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 1-Bromo-8-fluoroisoquinoline can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-Bromo-8-fluoroisoquinoline vary with different dosages. At low doses, this compound can have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 1-Bromo-8-fluoroisoquinoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and the generation of reactive intermediates .

Metabolic Pathways

1-Bromo-8-fluoroisoquinoline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of 1-Bromo-8-fluoroisoquinoline, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting substances. The metabolism of 1-Bromo-8-fluoroisoquinoline can also affect the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of 1-Bromo-8-fluoroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, 1-Bromo-8-fluoroisoquinoline can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-Bromo-8-fluoroisoquinoline within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-Bromo-8-fluoroisoquinoline is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 1-Bromo-8-fluoroisoquinoline can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of halogen atoms in 1-Bromo-8-fluoroisoquinoline can facilitate its interaction with specific organelles, affecting its overall distribution and activity within the cell .

属性

IUPAC Name |

1-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPFAORJGTUTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)